griseusin B
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Overview
Description
Griseusin B is a benzoisochromanequinone and a member of p-quinones. It has a role as a metabolite.
Scientific Research Applications
1. Antibiotic Properties
Griseusin B, along with Griseusin A, was first isolated from a strain of Streptomyces griseus and identified as antibiotics with a 5-hydroxy-1, 4-naphthoquinone chromophore. These compounds have shown activity against gram-positive bacteria (Tsuji et al., 1976).
2. Structural Analysis and Synthesis
This compound's structure has been a subject of interest due to its unique spiro-ring system fused with a juglone moiety. This has led to the development of synthetic methodologies to create the this compound framework, aiding in the study of its properties and potential applications (Naysmith & Brimble, 2013).
3. Antitumor Activity
New derivatives of this compound have been studied for their antitumor properties. For instance, 4'-dehydro-deacetylgriseusin A showed significant cytotoxic potency against various cancer cell lines, including mammary cancer and melanoma (He et al., 2007).
4. Computational Analysis of Absolute Configuration
The absolute configurations of several bioactive natural Griseusins, including this compound, were investigated using computational methods. This research aids in understanding the molecular structure and potential reactivity of this compound (Zhu et al., 2014).
5. Comparative Structural Analysis with Other Antibiotics
The structure of this compound has been compared with other antibiotics like Auricin to understand their similarities and differences. This comparison helps in understanding the unique properties of this compound and its potential as an antibiotic (Matulová et al., 2019).
6. Biosynthesis Gene Cluster Analysis
The gene cluster responsible for the biosynthesis of this compound has been studied, providing insights into the genetic and enzymatic pathways involved in its production. This understanding could pave the way for biosynthetic production of this compound and related compounds (Yu et al., 1994).
7. Cytotoxicity and Antibacterial Activity
Studies have demonstrated the strong cytotoxicity of Griseusin derivatives against human tumor cell lines and their antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA) (Ding et al., 2012).
8. Enantioselective Synthesis and Bioactivity
The first enantioselective synthesis of Griseusin A and C, and the impact of the Griseusin tetrahydro-spiropyran ring on bioactivity, have been explored. This research contributes to the understanding of this compound's mechanism of action and structure-activity relationships (Zhang et al., 2015).
9. Activation of Silent Biosynthetic Gene Clusters
Research on activating silent biosynthetic gene clusters for Griseusin production demonstrates the potential for discovering new compounds and understanding their biosynthesis. This could lead to the development of novel this compound derivatives with improved properties (Beck et al., 2021).
10. Genome Analysis for Production Improvement
Genome sequencing and analysis of Streptomyces griseus, the microorganism producing this compound, provide insights into the genetic basis for its production. Understanding the genome can aid in optimizing the production of this compound for therapeutic purposes (Ohnishi et al., 2008).
Properties
Molecular Formula |
C22H22O10 |
---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
2-[(1R,3S,3'S,4'R,6'R)-4'-acetyloxy-3',9-dihydroxy-6'-methyl-5,10-dioxospiro[3,4-dihydrobenzo[g]isochromene-1,2'-oxane]-3-yl]acetic acid |
InChI |
InChI=1S/C22H22O10/c1-9-6-15(30-10(2)23)21(29)22(31-9)18-13(7-11(32-22)8-16(25)26)19(27)12-4-3-5-14(24)17(12)20(18)28/h3-5,9,11,15,21,24,29H,6-8H2,1-2H3,(H,25,26)/t9-,11+,15-,21+,22-/m1/s1 |
InChI Key |
ZALAFWZWSLVCID-VXUQJGMHSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]([C@@H]([C@@]2(O1)C3=C(C[C@H](O2)CC(=O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC(=O)C |
Canonical SMILES |
CC1CC(C(C2(O1)C3=C(CC(O2)CC(=O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC(=O)C |
Synonyms |
griseusin griseusin A griseusin B griseusin C griseusin F griseusin G griseusins |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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